1-Phenyl-1,4-dihydronaphthalene
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Overview
Description
1-Phenyl-1,4-dihydronaphthalene is an organic compound with the molecular formula C16H14. It is a derivative of naphthalene, where one of the hydrogen atoms in the naphthalene ring is replaced by a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1,4-dihydronaphthalene can be synthesized through several methods. One common approach involves the reaction of phenyl radicals with 1,3-butadiene, leading to the formation of 1,4-dihydronaphthalene isomers . Another method includes the nucleophilic addition of organometallic reagents to naphthalene derivatives .
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes. For example, the dearomatisation of naphthalene derivatives using catalytic para-toluenesulfonic acid in toluene solution at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1,4-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as halogens, acids, and bases are used under various conditions.
Major Products: The major products formed from these reactions include various substituted naphthalenes and dihydronaphthalenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Phenyl-1,4-dihydronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Phenyl-1,4-dihydronaphthalene exerts its effects involves its interaction with various molecular targets. For example, it can act as a ligand for estrogen receptors, influencing biological pathways related to hormone regulation . Additionally, its structure allows it to participate in various chemical reactions, forming intermediates that can further react to produce desired products .
Comparison with Similar Compounds
1-Phenyl-3,4-dihydronaphthalene: Another dihydronaphthalene derivative with similar chemical properties.
1,2-Dihydro-4-phenylnaphthalene: A closely related compound with slight structural differences.
Properties
CAS No. |
13387-49-0 |
---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-phenyl-1,4-dihydronaphthalene |
InChI |
InChI=1S/C16H14/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-9,11-12,16H,10H2 |
InChI Key |
WOOOZYPZODDYGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(C2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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